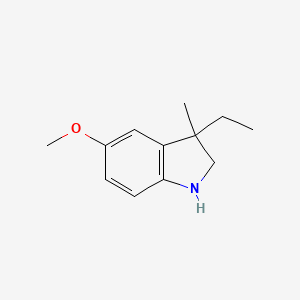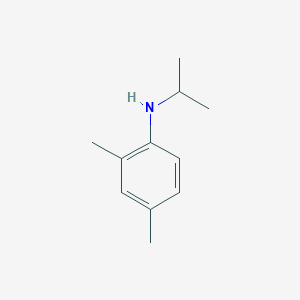
2,4-dimethyl-N-(propan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by two methyl groups at the 2 and 4 positions, and the nitrogen atom is substituted by an isopropyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(propan-2-yl)aniline typically involves the alkylation of 2,4-dimethylaniline with isopropyl halides under basic conditions. One common method is to react 2,4-dimethylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
2,4-Dimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,4-Dimethyl-N-(propan-2-yl)aniline is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2,4-dimethyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves the binding of the compound to the active site of the enzyme or receptor, leading to inhibition or activation of the biological function.
相似化合物的比较
Similar Compounds
2,4-Dimethylaniline: Lacks the isopropyl group on the nitrogen atom.
N-Isopropylaniline: Lacks the methyl groups on the benzene ring.
2,6-Dimethyl-N-(propan-2-yl)aniline: Has methyl groups at the 2 and 6 positions instead of 2 and 4.
Uniqueness
2,4-Dimethyl-N-(propan-2-yl)aniline is unique due to the specific substitution pattern on the benzene ring and the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and material science.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
2,4-dimethyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)7-10(11)4/h5-8,12H,1-4H3 |
InChI 键 |
PWKISCHZJJFHIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
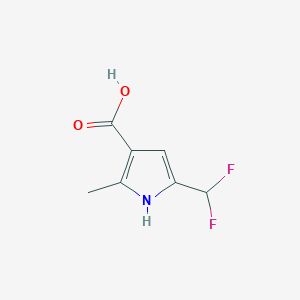

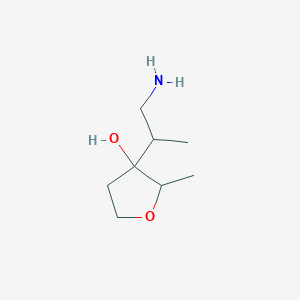

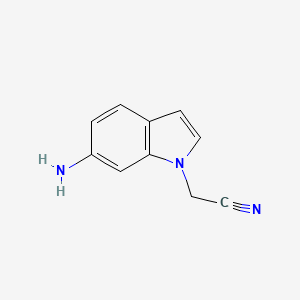
amine](/img/structure/B13196386.png)
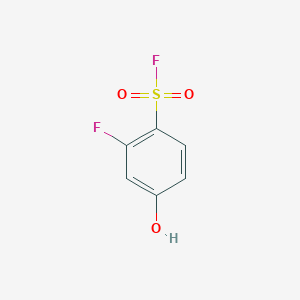
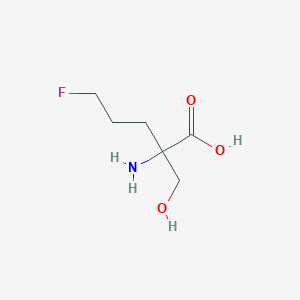
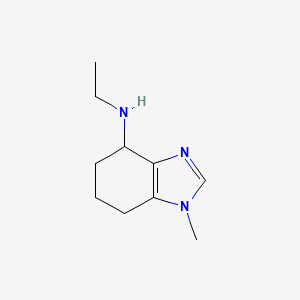
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)

